Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Description
Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (molecular formula: C₁₂H₁₅ClFNO₂; molecular weight: 259.7 g/mol) is a fluorinated indene derivative with a hydrochloride salt form. It features a bicyclic indene scaffold substituted with an amino group, an ethyl carboxylate ester, and a fluorine atom at the 4-position of the aromatic ring . The compound is used in pharmaceutical and chemical research, particularly as a building block for synthesizing complex molecules. Its purity is typically ≥95%, and it is stored as a stable powder under standard laboratory conditions .
Properties
Molecular Formula |
C12H15ClFNO2 |
|---|---|
Molecular Weight |
259.70 g/mol |
IUPAC Name |
ethyl 2-amino-4-fluoro-1,3-dihydroindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-2-16-11(15)12(14)6-8-4-3-5-10(13)9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H |
InChI Key |
NUFSKKREMVXCKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C(=CC=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Indene Core
The dihydroindene scaffold is synthesized via intramolecular cyclization. For example, 4-fluoro-2,3-dihydro-1H-inden-1-one derivatives undergo reduction or alkylation to form intermediates.
Example Procedure
Step 2: Introduction of the Amino Group
The amino group is introduced via coupling reactions. For instance:
-
Reagents : HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine), and amines.
| Reaction Component | Conditions | Yield |
|---|---|---|
| HATU, DIPEA | DMF, 20°C, 12 h | 91% |
| Pd/C, H₂ (1 atm) | EtOH, RT, 4 h | 85–90% |
Step 3: Fluorination
Fluorination is achieved using Lewis acids (e.g., AlCl₃ or BCl₃). For example:
-
Substrate : 4-hydroxy-2,3-dihydro-1H-indene derivatives.
Friedel-Crafts Acylation and Cyclization
Intramolecular Friedel-Crafts reactions form the bicyclic indene structure.
Procedure
-
Precursor : 3-(2-(Alkoxycarbonyl)-5-fluorophenyl)propanoic acid.
-
Acid Catalyst : Polyphosphoric acid (PPA) or trifluoroacetic acid (TFA).
-
Cyclization : Heating at 10–50°C induces intramolecular acylation to form the indene ring.
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| PPA | 40–60°C | 4 h | 70–75% |
| AlCl₃ | 10–25°C | 2 h | 65–70% |
Hydrogenation and Decarboxylation
Reductive steps are critical for functional group interconversion.
Reduction of Ketones or Imines
-
Substrate : 1-oxo-2,3-dihydro-1H-indene derivatives.
| Catalyst | Substrate | Conditions | Product |
|---|---|---|---|
| Pd/C | 7-fluoro-1-oxo-indene | H₂, EtOH, 25°C, 6 h | 7-fluoro-2,3-dihydro-1H-indene |
Decarboxylation
Ester groups are hydrolyzed under acidic or basic conditions. For example:
One-Pot Multicomponent Reactions
Scalable one-pot methods minimize intermediate isolation.
Example Protocol
-
Components : (R)-2-methylpropane-2-sulfonamide, Lewis acid (e.g., AlCl₃), and 7-fluoro-1-oxo-indene derivatives.
-
Conditions : Solvent (2-methyltetrahydrofuran), −78°C to 20°C, 8–12 hours.
-
Work-Up : Acidic quench (e.g., citric acid) and extraction with EtOAc.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Sulfonamide Addn | (R)-2-methylpropane-2-sulfonamide | −78°C → 20°C, 8 h | 82% |
| Hydrogenation | H₂, Pd/C | RT, 4 h | 85% |
Purification and Characterization
Final purification ensures high purity (>95%).
Chromatography
Analytical Data
| Parameter | Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.24 (t, 3H), 3.39 (d, 2H) | Ethyl ester and CH₂ |
| LC/MS (ES⁺) | m/z = 368.15 [M+H]⁺ | Coupled product |
Comparative Analysis of Synthetic Routes
Key methods are contrasted below:
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic substitution | High regioselectivity | Requires anhydrous conditions |
| Friedel-Crafts cyclization | Scalable, one-pot | Sensitive to Lewis acid concentration |
| Hydrogenation | High yield, mild conditions | Catalyst cost |
Challenges and Optimizations
Chemical Reactions Analysis
Functional Group Analysis
The compound contains three reactive functional groups:
-
Amino group (-NH₂):
-
Nucleophilic substitution : Potential for reactions with electrophiles (e.g., alkyl halides) under acidic or basic conditions.
-
Amidation : Reaction with carboxylic acid derivatives (e.g., acetyl chloride) to form amides.
-
-
Ester group (-COOEt):
-
Hydrolysis : Acidic or basic conditions can cleave the ester to form a carboxylic acid or carboxylate salt.
-
Transesterification : Reaction with alcohols in the presence of catalysts (e.g., sulfuric acid).
-
-
Fluorine substituent :
-
Electrophilic substitution : May enhance reactivity in aromatic systems, though steric hindrance from the indene ring may limit direct substitution.
-
Oxidation
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation of amine | Hydrogen peroxide (H₂O₂), acidic conditions | Oxidation to nitroso or nitro group (if feasible) |
Hydrolysis of Ester Group
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl, heat | Formation of carboxylic acid |
| Basic hydrolysis | NaOH, aqueous | Formation of carboxylate salt |
Nucleophilic Substitution
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), base (e.g., NaHCO₃) | Amine alkylation |
Limitations and Considerations
-
Data gaps : No direct experimental data for the 4-fluoro hydrochloride form is available. Reactions inferred from the 5-fluoro analog and the 4-fluoro free base .
-
Steric effects : The fused indene ring may hinder substitution reactions at the fluorine position.
-
Biological interactions : The fluorine substituent may influence binding affinity in enzyme or receptor interactions, though specific data is unreported.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride as an anticancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets involved in cancer progression. Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents .
1.2 Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound. Investigations into its mechanism of action reveal that it may inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that this compound can enhance neuronal survival under stress conditions .
Materials Science
2.1 Fluorescent Probes
The compound's unique fluorescent properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows researchers to track cellular processes in real-time. Studies have demonstrated that derivatives of this compound can be engineered to target specific cellular components, providing valuable insights into cellular dynamics and interactions .
2.2 Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
Organic Synthesis
3.1 Synthetic Intermediates
this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups through substitution reactions, facilitating the development of diverse chemical entities used in pharmaceuticals and agrochemicals .
3.2 Azo Dyes Production
The compound has also been explored as a precursor in the synthesis of azo dyes, which are widely used in textiles and food industries. Its ability to undergo azo coupling reactions provides a pathway for creating vibrant dyes with specific color properties .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
The target compound is compared to analogs differing in halogen substitution (fluorine vs. chlorine) and positional isomerism (4- vs. 5-fluoro). Key derivatives include:
Key Observations:
- Halogen Effects: The 5-chloro derivative exhibits a higher molecular weight (296.6 vs. 259.7 g/mol) compared to fluoro analogs due to chlorine’s larger atomic mass.
- Positional Isomerism : The 4-fluoro and 5-fluoro isomers share identical molecular weights but differ in electronic distribution. The 4-fluoro substitution may influence steric interactions in the indene core, affecting crystallinity or biological target binding .
- Non-Halogenated Analog: The absence of a halogen reduces molecular weight (241.7 g/mol) and alters electronic properties, making it less electronegative and more flexible in synthesis .
Physicochemical and Functional Differences
- Fluorine vs. However, chlorine’s larger size may enhance crystal packing stability, leading to higher melting points .
- Storage and Stability : All hydrochloride salts are stored as powders at room temperature, suggesting similar stability profiles .
Biological Activity
Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS No. 1272758-15-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClFNO2 |
| Molecular Weight | 259.70 g/mol |
| CAS Number | 1272758-15-2 |
| Purity | Not specified |
| Storage Conditions | Store in a dark place at -20°C |
Research indicates that this compound exhibits antibacterial properties, potentially through inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. The compound's structure allows it to interact with the active sites of these enzymes, leading to impaired bacterial growth and division.
Biological Activity
-
Antibacterial Activity :
- The compound has shown promising results against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated minimal inhibitory concentrations (MICs) as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .
- Comparative studies suggest that its antibacterial potency exceeds that of traditional antibiotics like ampicillin and streptomycin .
- Cytotoxicity :
- Enzymatic Inhibition :
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound involved testing against multiple bacterial strains. Results indicated significant inhibition against E. coli and S. aureus, with MIC values demonstrating effectiveness comparable to leading antibiotics.
Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship (SAR) of related compounds revealed that modifications at the amino and carboxylate positions could enhance antibacterial activity. Specifically, substitutions that increase lipophilicity improved binding affinity to bacterial targets .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via Pd/C-mediated coupling reactions. A representative procedure involves:
- Catalyst System : 10% Pd/C with PPh₃ and CuI in ethanol under nitrogen .
- Reaction Monitoring : TLC to track progress.
- Workup : Filtration through Celite, solvent removal under reduced pressure, and purification via column chromatography (e.g., 7:3 petroleum ether/diethyl ether) .
- Yield Optimization : Adjusting equivalents of triethylamine (base) and catalyst loading. For analogous indene derivatives, yields up to 96% are achieved using NaH and diethyl carbonate at 0°C .
Q. Key Reaction Conditions Table
| Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C, PPh₃, CuI | EtOH | Reflux | 59–96* | |
| NaH, Diethyl carbonate | THF | 0°C → RT | 96 | |
| *Yields vary based on substituents and purification efficiency. |
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
Methodological Answer:
Q. What are the critical safety precautions for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
- Emergency Protocols :
- Skin Contact : Rinse with water for 15 minutes; seek medical help if irritation persists .
- Spill Management : Contain with inert absorbents (e.g., sand) and avoid environmental release .
- Storage : Keep in sealed containers under dry, ventilated conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks or splitting patterns)?
Methodological Answer:
- Verify Synthesis Steps : Confirm reaction completion via TLC and isolate intermediates to rule out impurities .
- Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, vicinal coupling (J = 7–9 Hz) in dihydroindene protons .
- Deuterated Solvents : Ensure solvents (e.g., CDCl₃) are anhydrous to avoid peak splitting from water .
- Tautomerization Checks : For compounds prone to tautomerism, analyze spectra at varying temperatures .
Q. What methodologies are effective in identifying and characterizing polymorphic forms of this hydrochloride salt?
Methodological Answer:
- Powder X-ray Diffraction (PXRD) : Detect minor lattice differences (e.g., peak shifts at 2θ = 5–10°) .
- Solid-State NMR (SSNMR) : ¹³C and ¹⁵N SSNMR to probe hydrogen bonding and crystal packing .
- Complementary Techniques : Pair Raman spectroscopy (sensitive to molecular vibrations) with differential scanning calorimetry (DSC) to assess thermal stability .
Q. Polymorph Characterization Table
| Technique | Utility | Reference |
|---|---|---|
| PXRD | Lattice parameter comparison | |
| ³⁵Cl SSNMR | Chloride environment analysis | |
| IR/Raman | Hydrogen-bonding network mapping |
Q. How can catalytic systems (e.g., Pd/C vs. DBU) impact the stereoselectivity of synthetic intermediates?
Methodological Answer:
- Pd/C-Mediated Reactions : Favor cross-coupling (e.g., aryl-alkyne bonds) but may require strict anhydrous conditions .
- DBU (Base Catalyst) : Enhances nucleophilic substitution in silyl-protected intermediates, achieving >99% yield in ethynylation reactions .
- Steric Effects : Bulky groups (e.g., triisopropylsilyl) require polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. What strategies improve the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24h) with HPLC monitoring .
- Thermal Analysis : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C for most indene derivatives) .
- Lyophilization : For hydrochloride salts, lyophilize aqueous solutions to prevent hydrolysis .
Q. How do substituents (e.g., fluoro vs. methoxy groups) influence the compound’s reactivity in downstream functionalization?
Methodological Answer:
- Electron-Withdrawing Groups (F) : Activate carbonyls toward nucleophilic attack (e.g., amidation) .
- Electron-Donating Groups (OMe) : Stabilize radical intermediates in photochemical reactions .
- Steric Hindrance : Bulkier groups (e.g., 3-phenylpropynyl) reduce reaction rates in Pd-catalyzed couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
